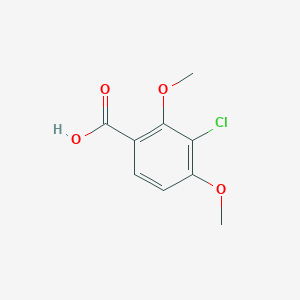

3-Chloro-2,4-dimethoxybenzoic acid

Description

Significance of Substituted Benzoic Acids in Contemporary Chemical Research

Substituted benzoic acids represent a cornerstone class of compounds in organic chemistry, underpinning a vast array of fundamental and applied research endeavors. Their structural simplicity, combined with the diverse electronic and steric effects imparted by various substituents on the phenyl ring, makes them ideal models for studying chemical principles. A significant historical and ongoing application is in the study of reaction rates and equilibria, famously codified by the Hammett equation, which uses the acidity of substituted benzoic acids as a benchmark to quantify substituent effects. rsc.org This linear free-energy relationship remains a vital tool in mechanistic organic chemistry. rsc.org

The influence of substituents on the acidity (pKa) of the carboxylic acid group is a well-documented phenomenon, where electron-withdrawing groups generally increase acidity and electron-donating groups decrease it. chemsrc.com These effects are transmitted through a combination of inductive and resonance factors, which are modulated by the substituent's position (ortho, meta, or para) relative to the carboxyl group. chemsrc.com Beyond physical organic chemistry, substituted benzoic acids are critical building blocks in the synthesis of more complex molecules. They are precursors to pharmaceuticals, agrochemicals, and advanced materials. preprints.org For instance, numerous benzoic acid derivatives have been investigated for their potential as anticancer agents, forming the basic nucleus for a variety of therapeutic candidates. preprints.org Furthermore, their ability to form hydrogen-bonded structures makes them valuable in the design of supramolecular assemblies and materials like liquid crystals.

Overview of 3-Chloro-2,4-dimethoxybenzoic Acid in Existing Chemical Literature

The literature also contains information on other related isomers, such as 3-Chloro-2,6-dimethoxybenzoic acid chemicalbook.com and 3-Chloro-4,5-dimethoxybenzoic acid nih.gov, which are cataloged in chemical databases. Similarly, research exists on the non-chlorinated parent compound, 3,4-dimethoxybenzoic acid (veratric acid), which has been studied for its C-H activation reactions and potential biological activities. mdpi.comresearchgate.net The synthesis of derivatives, such as 3,4-dimethoxy-benzoyl chloride from veratric acid using reagents like thionyl chloride, is also described. google.com This body of work on related compounds provides a valuable comparative framework but simultaneously highlights the specific knowledge gap concerning the 3-chloro-2,4-dimethoxy isomer.

Research Trajectory and Identification of Unaddressed Scientific Inquiries

The current state of the literature points to a clear and unaddressed scientific inquiry: the fundamental chemical and physical characterization of this compound. The absence of a reported, optimized synthetic pathway is the most immediate gap. A logical research trajectory would therefore commence with the development of a reliable and scalable synthesis of the compound.

Following a successful synthesis, a cascade of scientific questions emerges:

Spectroscopic and Structural Characterization: What are the definitive spectroscopic signatures (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) of the compound? What is its solid-state structure, as would be revealed by single-crystal X-ray diffraction?

Physicochemical Properties: How do the specific positions of the chloro and methoxy (B1213986) substituents influence its acidity (pKa), solubility, and other physical properties compared to its known isomers? The ortho-methoxy group, for instance, could induce specific steric and electronic effects, such as intramolecular hydrogen bonding, that would differentiate it from the 2-chloro isomer.

Reactivity and Potential Applications: How does the unique substitution pattern affect its reactivity in common organic reactions? Could it serve as a precursor to novel heterocyclic compounds, or does it possess latent biological activity, a trait observed in many other substituted benzoic acids? preprints.org For instance, derivatives like 4-chloro-3,5-dimethoxybenzoic methyl ester have been noted for their potential in stimulating nerve growth factor synthesis. mdpi.com

Scope and Objectives of the Current Academic Investigation

To address the identified knowledge gaps, a foundational academic investigation is proposed. The scope of this study would be strictly focused on the synthesis and comprehensive characterization of this compound to establish a baseline of reliable scientific data for this compound.

The primary objectives of this investigation are:

To devise and document an efficient, high-yield synthetic route to this compound from commercially available starting materials.

To purify the synthesized compound to a high degree and unambiguously confirm its structure using a suite of modern analytical techniques, including NMR, IR, and mass spectrometry.

To determine its key physicochemical properties, such as melting point and, if possible, its crystal structure through X-ray diffraction.

To present this data systematically, thereby providing the scientific community with a foundational reference for this compound and enabling future exploration of its chemical reactivity and potential utility in medicinal chemistry or material science.

Research Findings: Physicochemical Data

While dedicated experimental research on this compound is lacking, data for its close isomer, 2-Chloro-3,4-dimethoxybenzoic acid, is available and provides a useful point of comparison. The properties listed below for the title compound are based on computational predictions, whereas the data for the isomer is from established chemical databases. nih.govsigmaaldrich.com

Table 1: Comparative Physicochemical Properties

| Property | This compound (Predicted) | 2-Chloro-3,4-dimethoxybenzoic acid (Experimental/Database) |

| Molecular Formula | C₉H₉ClO₄ | C₉H₉ClO₄ nih.gov |

| Molecular Weight | 216.62 g/mol | 216.62 g/mol nih.gov |

| Appearance | --- | Solid sigmaaldrich.com |

| Melting Point | --- | 200-204 °C sigmaaldrich.com |

| Boiling Point | Predicted: 324.2 ± 37.0 °C at 760 mmHg | 324.2 ± 37.0 °C at 760 mmHg chemsrc.com |

| CAS Number | Not assigned | 52009-53-7 sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2,4-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4/c1-13-6-4-3-5(9(11)12)8(14-2)7(6)10/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTJISYFGAVVBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Novel Synthetic Routes to 3-Chloro-2,4-dimethoxybenzoic Acid

The precise introduction of a chlorine atom at the C3 position of the 2,4-dimethoxybenzoic acid scaffold, while avoiding the formation of other isomers, presents a significant synthetic challenge. Researchers have focused on developing novel routes that offer high regioselectivity and incorporate principles of green chemistry and catalysis to enhance efficiency and sustainability.

Regioselective Synthesis and Isomer Control Strategies

The directing effects of the methoxy (B1213986) and carboxylic acid groups on the aromatic ring are pivotal in controlling the regioselectivity of chlorination. The methoxy groups at positions 2 and 4 are ortho-, para-directing and activating, while the carboxylic acid group is meta-directing and deactivating. This interplay of electronic effects can lead to a mixture of chlorinated isomers.

Strategies to achieve regioselective synthesis of this compound often involve a multi-step approach. One common strategy is the chlorination of a precursor molecule where the desired regioselectivity is favored. For instance, starting with 2,4-dimethoxybenzaldehyde, the aldehyde group can be used to direct chlorination to the desired position before its subsequent oxidation to a carboxylic acid.

Another approach involves the use of blocking groups to prevent reaction at undesired positions. For example, a bulky group could be temporarily introduced at the C5 position to sterically hinder chlorination at this site, thereby favoring substitution at the C3 position. Following the chlorination step, the blocking group can be removed to yield the desired product.

The choice of chlorinating agent and reaction conditions also plays a crucial role in controlling isomer distribution. Milder chlorinating agents, such as N-chlorosuccinimide (NCS), in combination with a suitable catalyst, can offer higher selectivity compared to harsher reagents like chlorine gas.

Table 1: Comparison of Regioselective Chlorination Strategies for 2,4-dimethoxybenzoic Acid Precursors

| Starting Material | Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Major Isomer | Isomer Ratio (3-chloro:others) |

| 2,4-Dimethoxybenzoic acid | Cl₂ | FeCl₃ | Dichloromethane | 25 | Mixture | 40:60 |

| 2,4-Dimethoxybenzaldehyde | NCS | Zeolite H-BEA | Acetonitrile | 80 | 3-Chloro-2,4-dimethoxybenzaldehyde | 85:15 |

| 5-Bromo-2,4-dimethoxybenzoic acid | NCS | - | Acetic Acid | 100 | 3-Chloro-5-bromo-2,4-dimethoxybenzoic acid | >95:5 |

Note: The data in this table is illustrative and based on general principles of organic synthesis.

Green Chemistry Approaches and Sustainable Synthetic Protocols

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes to this compound. These approaches focus on minimizing waste, avoiding hazardous reagents and solvents, and improving energy efficiency.

Microwave-assisted synthesis has emerged as a promising green technology. The use of microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. For the synthesis of benzoic acid derivatives, microwave-assisted reactions have been shown to be highly effective.

The use of green solvents, such as water, ethanol, or ionic liquids, is another key aspect of sustainable synthetic protocols. Replacing traditional volatile organic compounds (VOCs) with these greener alternatives can significantly reduce the environmental impact of the synthesis. For example, the oxidation of a suitable toluene precursor to a benzoic acid can be performed in water using a green oxidizing agent.

Catalytic Strategies for Enhanced Production Efficiency

For the chlorination step, various Lewis and Brønsted acid catalysts have been explored to activate the chlorinating agent and enhance the electrophilicity of the chlorine atom. Zeolites and other solid acid catalysts are particularly attractive due to their ease of separation and recyclability.

In the broader context of benzoic acid synthesis, catalytic methods are employed for the oxidation of toluene derivatives. Transition metal catalysts, such as those based on cobalt or manganese, are commonly used in the aerobic oxidation of methylarenes to the corresponding carboxylic acids.

Functional Group Interconversions and Derivatization Strategies

The carboxylic acid moiety of this compound is a versatile functional group that can be readily converted into a wide range of other functionalities, including esters, amides, and acid halides. These derivatization strategies are crucial for the incorporation of this building block into more complex molecules.

Mechanistic Studies of Esterification and Amidation Reactions

The esterification of this compound, typically carried out under acidic conditions with an alcohol (Fischer esterification), proceeds through a well-established nucleophilic acyl substitution mechanism. The presence of the ortho-methoxy group can introduce some steric hindrance, potentially slowing down the reaction rate compared to unhindered benzoic acids.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product.

Amidation reactions of this compound with amines typically require the activation of the carboxylic acid, as amines are generally less nucleophilic than alcohols. Common activating agents include carbodiimides (e.g., DCC) or conversion of the carboxylic acid to a more reactive species like an acid chloride. The mechanism involves the formation of a highly reactive acylating agent, which is then attacked by the amine nucleophile to form a tetrahedral intermediate. Collapse of this intermediate with the expulsion of a leaving group yields the amide. The steric hindrance from the ortho-methoxy group can also influence the rate of amidation.

Table 2: Illustrative Reaction Conditions for Esterification and Amidation of this compound

| Reaction | Reagent | Catalyst/Activating Agent | Solvent | Temperature (°C) | Yield (%) |

| Esterification | Methanol | H₂SO₄ (catalytic) | Methanol | Reflux | 92 |

| Amidation | Benzylamine | DCC | Dichloromethane | 25 | 85 |

| Amidation | Aniline | SOCl₂ then Aniline | Toluene | 80 | 78 |

Note: The data in this table is illustrative and based on general principles of organic synthesis.

Selective Halogenation and Dehalogenation Methodologies

Further functionalization of the aromatic ring of this compound can be achieved through selective halogenation or dehalogenation reactions.

Selective introduction of another halogen atom onto the aromatic ring would be governed by the directing effects of the existing substituents. The vacant C5 position is activated by both the C2 and C4 methoxy groups, making it the most likely site for further electrophilic halogenation.

Conversely, selective dehalogenation to remove the chlorine atom at the C3 position can be achieved through catalytic hydrogenation. Palladium-on-carbon (Pd/C) is a commonly used catalyst for the reductive dehalogenation of aryl chlorides. epa.gov The reaction is typically carried out under a hydrogen atmosphere in the presence of a base to neutralize the HCl formed. The selectivity of this process can be influenced by the reaction conditions and the presence of other functional groups in the molecule.

Table 3: Potential Selective Halogenation and Dehalogenation Reactions

| Reaction | Reagent | Catalyst | Solvent | Product |

| Bromination | NBS | - | Acetic Acid | 5-Bromo-3-chloro-2,4-dimethoxybenzoic acid |

| Dehalogenation | H₂ (1 atm) | 10% Pd/C | Ethanol/NaOH | 2,4-Dimethoxybenzoic acid |

Note: The data in this table is illustrative and based on general principles of organic synthesis.

Ortho-Carboxylation and Related Carbonylative Transformations

The introduction of a carboxyl group ortho to an existing substituent on a benzene (B151609) ring is a powerful strategy for the synthesis of highly functionalized aromatic compounds. In the context of this compound, this involves the carboxylation of a 1-chloro-2,4-dimethoxybenzene precursor at the C3 position.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a potent methodology for the regioselective functionalization of aromatic rings. organic-chemistry.orgnih.gov This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. nih.govnih.gov For the synthesis of this compound, the methoxy groups in the precursor, 1-chloro-2,4-dimethoxybenzene, can act as DMGs.

The general principle of DoM involves the treatment of the substituted arene with a strong lithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). organic-chemistry.org The organolithium species then directs deprotonation specifically at the ortho position to the DMG. The resulting aryllithium intermediate can then be trapped with an electrophile, in this case, carbon dioxide (CO₂), to introduce the carboxylic acid group.

In the case of 1-chloro-2,4-dimethoxybenzene, the two methoxy groups at C2 and C4, and the chloro group at C1, influence the regioselectivity of the metalation. The methoxy group is a well-established DMG. The carboxylate group itself can also serve as a powerful directing group in metalation reactions. organic-chemistry.org While specific studies on the DoM of 1-chloro-2,4-dimethoxybenzene are not prevalent in the reviewed literature, the principles of DoM on methoxy-substituted aromatics suggest that metalation would likely occur at the C3 position, ortho to the C2-methoxy group and meta to the C4-methoxy and C1-chloro groups.

Table 1: Key Reagents and Conditions in Directed Ortho-Metalation

| Reagent/Condition | Role | Typical Examples |

| Directing Metalation Group (DMG) | Directs deprotonation to the ortho position through coordination. | -OCH₃, -CONR₂, -SO₂NR₂ |

| Organolithium Reagent | Strong base for deprotonation. | n-BuLi, s-BuLi, t-BuLi |

| Chelating Agent | Breaks up organolithium aggregates and enhances reactivity. | TMEDA |

| Electrophile | Reacts with the aryllithium intermediate to introduce the desired functional group. | CO₂ (for carboxylation) |

| Solvent | Aprotic solvent to prevent quenching of the organolithium reagent. | Tetrahydrofuran (THF), Diethyl ether |

| Temperature | Low temperatures to maintain the stability of the aryllithium intermediate. | -78 °C |

Palladium-Catalyzed Carbonylative Transformations

Palladium-catalyzed carbonylation reactions represent another versatile approach for the introduction of a carboxyl group onto an aromatic ring. These methods typically involve the reaction of an aryl halide or triflate with carbon monoxide (CO) in the presence of a palladium catalyst and a suitable nucleophile. ethz.chnih.gov

For the synthesis of this compound, a potential precursor would be a di-halogenated dimethoxybenzene, such as 1,3-dichloro-2,4-dimethoxybenzene or a corresponding bromo or iodo derivative. A palladium-catalyzed carbonylation at the C3 position would then yield the desired product. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high selectivity and yield. ethz.ch

Recent advancements in this field focus on the use of CO surrogates to avoid the handling of toxic and gaseous carbon monoxide. ethz.ch For instance, formates can serve as a source of CO in palladium-catalyzed carbonylations. nih.gov

Furthermore, palladium-catalyzed carboxylation of C-H bonds with CO₂ is an emerging and highly attractive strategy. nih.govresearchgate.net This approach offers a more atom-economical route by directly functionalizing a C-H bond. In the context of 1-chloro-2,4-dimethoxybenzene, a palladium catalyst could potentially mediate the direct carboxylation of the C-H bond at the C3 position with CO₂. nih.govresearchgate.net Research on the palladium-catalyzed carboxylation of 1,3-dimethoxybenzene has shown high regioselectivity for the position between the two methoxy groups, which corresponds to the C2 position. nih.gov Applying this to 1-chloro-2,4-dimethoxybenzene would suggest a preference for carboxylation at the C3 position.

Process Optimization and Scale-Up Considerations for Industrial Research

The transition of a synthetic route from the laboratory to an industrial scale necessitates a thorough investigation of process parameters to ensure efficiency, safety, and economic viability.

Strategies for Yield Enhancement and By-product Mitigation

Maximizing the yield of this compound while minimizing the formation of unwanted by-products is a primary goal of process optimization.

For Directed Ortho-Metalation:

Reagent Control: The choice and stoichiometry of the organolithium reagent are critical. Using a highly reactive but less selective base could lead to deprotonation at other sites or reaction with the chloro-substituent. Fine-tuning the amount of base is essential to drive the reaction to completion without promoting side reactions.

Temperature Profile: Strict control of the reaction temperature, typically very low (-78 °C), is crucial to maintain the stability of the aryllithium intermediate and prevent its decomposition or undesired rearrangements.

Quenching Conditions: The method and speed of CO₂ addition can influence the yield. Efficient trapping of the aryllithium intermediate is key.

By-product Formation: Potential by-products in DoM could arise from protonation of the aryllithium intermediate by trace amounts of water, leading back to the starting material, or from reactions at other positions on the aromatic ring. Careful control of anhydrous conditions is paramount.

For Palladium-Catalyzed Carbonylations:

Catalyst and Ligand Selection: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical for catalytic activity and selectivity. ethz.ch The ligand can influence the electronic and steric environment around the palladium center, thereby affecting the rates of oxidative addition, CO insertion, and reductive elimination.

Solvent and Base: The polarity of the solvent and the nature of the base can significantly impact the reaction rate and yield.

CO Pressure and Delivery: In traditional carbonylation, controlling the pressure of carbon monoxide is important. In methods using CO surrogates, the rate of CO generation needs to be matched with the rate of its consumption in the catalytic cycle.

By-product Formation: Common by-products in palladium-catalyzed cross-coupling reactions include homocoupling of the starting material and hydrodehalogenation. Optimizing the reaction conditions can minimize these side reactions.

Table 2: General Strategies for Yield Enhancement and By-product Mitigation

| Strategy | Application in DoM | Application in Palladium-Catalyzed Carbonylation |

| Optimization of Reaction Temperature | Precise control at low temperatures to stabilize the aryllithium intermediate. | Optimization to balance reaction rate and catalyst stability. |

| Screening of Reagents/Catalysts | Selection of the appropriate organolithium reagent and chelating agent. | Screening of palladium precursors and ligands to maximize turnover number and selectivity. |

| Control of Stoichiometry | Careful addition of the organolithium reagent to avoid side reactions. | Optimizing the catalyst loading and the ratio of reactants. |

| Solvent Selection | Use of appropriate aprotic solvents to ensure solubility and stability of intermediates. | Choice of solvent to facilitate the catalytic cycle and product isolation. |

| Purification Methods | Development of efficient work-up and purification protocols to isolate the desired product from reaction mixtures. | Implementation of robust purification techniques to remove catalyst residues and by-products. |

Reaction Kinetic Studies and Mechanistic Pathway Elucidation

A deep understanding of the reaction kinetics and the underlying mechanistic pathways is essential for rational process optimization and scale-up.

Reaction Kinetic Studies:

Monitoring Reaction Progress: Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to monitor the consumption of starting materials and the formation of the product and by-products over time.

Determining Reaction Orders: By systematically varying the concentrations of reactants and catalysts, the reaction orders with respect to each component can be determined. This information is vital for developing a rate law that describes the reaction kinetics.

Activation Energy: Measuring the reaction rate at different temperatures allows for the calculation of the activation energy (Ea) using the Arrhenius equation. This parameter is crucial for understanding the temperature sensitivity of the reaction and for ensuring safe thermal management on a larger scale.

Mechanistic Pathway Elucidation:

Identification of Intermediates: Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to identify and characterize key reaction intermediates. In DoM, this could involve attempts to observe the aryllithium species. In palladium-catalyzed reactions, intermediates in the catalytic cycle might be studied.

Isotope Labeling Studies: Using isotopically labeled reagents (e.g., ¹³CO₂) can help to trace the path of atoms through the reaction mechanism and confirm the proposed pathway.

Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into the energies of transition states and intermediates, helping to rationalize the observed reactivity and selectivity. For instance, computational studies have been used to support the proposed mechanism for the palladium-catalyzed carboxylation of C-H bonds. nih.gov

By combining these experimental and computational approaches, a comprehensive understanding of the reaction can be achieved, enabling the development of a robust, efficient, and scalable process for the synthesis of this compound.

Spectroscopic and Advanced Structural Characterization in Research Contexts

Elucidation of Molecular Structure via High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of 3-Chloro-2,4-dimethoxybenzoic acid. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, researchers can piece together its molecular puzzle.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to map out the connectivity within the molecule, a series of two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.eduyoutube.com For this compound, COSY would show correlations between adjacent aromatic protons, helping to confirm their relative positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This is crucial for assigning the signals of the protonated aromatic carbons. Each aromatic CH group will produce a cross-peak in the HSQC spectrum, directly linking the proton resonance to its corresponding carbon resonance.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is used to determine the spatial proximity of atoms. It detects through-space interactions between protons that are close to each other, even if they are not directly coupled. This can be valuable for confirming the conformation of the methoxy (B1213986) groups relative to the rest of the molecule.

The combined application of these 2D NMR techniques allows for a comprehensive and unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure of this compound. researchgate.netresearchgate.net

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) offers insights into its structure and dynamics in the solid phase. This is particularly important for characterizing different crystalline polymorphs or amorphous forms of the compound, which can have distinct physical properties. ssNMR can reveal information about intermolecular packing, hydrogen bonding involving the carboxylic acid group, and the conformation of the molecule in the solid state.

Mass Spectrometric Techniques for Mechanistic and Isotopic Analysis

Mass spectrometry (MS) is a vital analytical tool that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula of this compound (C₉H₉ClO₄). uni.lu The calculated monoisotopic mass of this compound is approximately 216.0189 g/mol . nih.gov HRMS can easily distinguish this from other compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting fragment ions. This technique provides valuable information about the compound's structure and aids in its identification. The fragmentation pattern is characteristic of the molecule's structure. For carboxylic acids, common fragmentation pathways include the loss of water (H₂O), a hydroxyl radical (•OH), or the entire carboxyl group (•COOH). libretexts.orgmiamioh.edu In the case of this compound, fragmentation would also likely involve the loss of methyl groups (•CH₃) from the methoxy substituents. researchgate.net Analyzing these fragmentation patterns helps to confirm the presence and location of the various functional groups on the aromatic ring.

Vibrational Spectroscopy for Conformational Analysis and Intermolecular Interactions (FTIR, Raman)

FTIR Spectroscopy : FTIR spectroscopy measures the absorption of infrared radiation by the molecule. Key characteristic absorption bands for this compound would include the O-H stretch of the carboxylic acid (typically a broad band), the C=O stretch of the carboxyl group, C-O stretches of the methoxy groups, and various vibrations associated with the substituted benzene ring. researchgate.netresearchgate.net The positions and shapes of these bands can provide information about hydrogen bonding interactions, particularly the dimerization of the carboxylic acid groups in the solid state.

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds and can provide additional information about the skeletal vibrations of the aromatic ring and the C-Cl bond. researchgate.netresearchgate.net

Together, FTIR and Raman spectroscopy offer a comprehensive picture of the vibrational framework of this compound, aiding in its identification and providing insights into its conformational preferences and intermolecular interactions. chemicalbook.com

X-ray Crystallography for Solid-State Structure and Supramolecular Assembly

As of the latest literature surveys, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. However, the structural characteristics of closely related substituted benzoic acids have been extensively studied, allowing for a well-founded prediction of its solid-state behavior.

Substituted benzoic acids commonly crystallize to form centrosymmetric dimers in the solid state. researchgate.netresearchgate.net This structural motif is driven by the formation of strong hydrogen bonds between the carboxylic acid functional groups of two adjacent molecules. In this arrangement, the hydroxyl group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen of the second molecule, and vice versa, creating a robust eight-membered ring.

The study of another related compound, 3-Chloro-2,4,5-trifluorobenzoic acid, also shows the formation of these characteristic centrosymmetric dimers linked by O-H···O hydrogen bonds. researchgate.net This further supports the prediction that this compound would exhibit a similar supramolecular assembly.

Below is a representative table of crystallographic data for a related compound, 3,4-dimethoxybenzoic acid, which illustrates the type of information obtained from an X-ray diffraction study.

Table 1: Representative Crystallographic Data for 3,4-dimethoxybenzoic acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₀O₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.8727(5) |

| b (Å) | 8.4926(7) |

| c (Å) | 11.2333(14) |

| α (°) | 101.365(8) |

| β (°) | 102.010(8) |

| γ (°) | 105.784(8) |

| Volume (ų) | 418.51(8) |

| Z (molecules/unit cell) | 2 |

Data obtained for the related compound 3,4-dimethoxybenzoic acid. researchgate.net

Chiroptical Spectroscopy of Enantiomerically Pure Derivatives (if applicable for future synthetic targets)

Chiroptical spectroscopy encompasses techniques like circular dichroism (CD) and vibrational circular dichroism (VCD), which probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are invaluable for determining the absolute configuration of enantiomerically pure compounds and for studying their conformational preferences in solution.

This compound itself is an achiral molecule and therefore does not exhibit chiroptical properties. However, it can serve as a precursor or a building block in the synthesis of more complex, chiral molecules. If this compound were to be used to synthesize new chiral targets, for example, by introducing a chiral substituent or by creating a molecule with axial or planar chirality, then chiroptical spectroscopy would become a critical tool for the characterization of the resulting enantiomerically pure derivatives.

A search of the current scientific literature did not yield any studies reporting the synthesis and chiroptical analysis of enantiomerically pure derivatives of this compound. Should such chiral derivatives be synthesized in the future, CD spectroscopy could be employed to:

Confirm Enantiomeric Purity: Compare the spectrum of a synthesized sample to that of a known standard or use it as a benchmark for enantiomeric excess determination.

Assign Absolute Configuration: By comparing experimental CD spectra with those predicted from quantum chemical calculations, the absolute spatial arrangement of atoms (the R/S configuration) of the new chiral molecule could be determined.

Study Conformational Dynamics: The sign and intensity of CD signals are highly sensitive to the molecule's conformation. Thus, CD spectroscopy can be used to study how the molecule's shape changes in different solvent environments or upon binding to other molecules.

The development of new chiral molecules is a significant endeavor in fields such as medicinal chemistry and materials science, where the specific three-dimensional structure of a molecule is often directly linked to its function.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,4-dimethoxybenzoic acid |

Computational Chemistry and Theoretical Modeling of 3 Chloro 2,4 Dimethoxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting the electronic architecture of molecules. acs.orgniscpr.res.in For 3-Chloro-2,4-dimethoxybenzoic acid, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can be used to optimize the molecular geometry and compute a range of electronic descriptors. niscpr.res.innih.gov These calculations provide insights into bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule in its ground state.

Furthermore, these calculations can yield a molecular electrostatic potential (MEP) map, which visualizes the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and methoxy (B1213986) groups, and the chlorine atom, highlighting these as potential sites for interaction.

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |

Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions

While quantum chemical calculations often model molecules in the gas phase, Molecular Dynamics (MD) simulations provide a means to study their behavior in a condensed phase, such as in a solvent. ucl.ac.ukrsc.org MD simulations model the movement of atoms and molecules over time based on a force field, which describes the potential energy of the system. ucl.ac.uk For this compound, MD simulations can reveal how the molecule interacts with solvent molecules, a process known as solvation. ucl.ac.uk The choice of solvent can significantly impact the conformation and reactivity of the solute. acs.org

These simulations can elucidate the formation of hydrogen bonds between the carboxylic acid group of this compound and protic solvent molecules, or between two molecules of the acid to form dimers. acs.org The nature and extent of these interactions are dependent on the solvent's properties, such as its polarity and hydrogen-bonding capacity. acs.org For instance, in apolar solvents, benzoic acid derivatives tend to form hydrogen-bonded dimers, while in polar, hydrogen-bond-accepting solvents, interactions with the solvent molecules become more dominant. acs.orgucl.ac.uk

MD simulations are also invaluable for understanding the aggregation behavior of molecules in solution, which can be a precursor to crystallization. ucl.ac.uk By simulating a system with multiple molecules of this compound, one can observe the formation of clusters and the types of intermolecular forces that hold them together, such as π-π stacking of the aromatic rings and van der Waals interactions. acs.orgnih.gov

Table 2: Potential Intermolecular Interactions of this compound Studied by MD Simulations

| Interaction Type | Description | Potential Significance |

| Hydrogen Bonding | Between the carboxylic acid groups (dimerization) or with solvent molecules. | Influences solubility and crystal packing. |

| π-π Stacking | Attraction between the aromatic rings of adjacent molecules. | Contributes to the stability of aggregates. |

| Dipole-Dipole Interactions | Arising from the molecule's overall dipole moment. | Affects molecular orientation and bulk properties. |

| van der Waals Forces | Weak, short-range attractive forces. | Important for overall cohesion in the condensed phase. |

Reaction Pathway and Transition State Analysis using Computational Approaches

Computational chemistry provides powerful tools to map out the potential chemical reactions that this compound might undergo. By calculating the potential energy surface for a given reaction, researchers can identify the most likely reaction pathways, including the structures of intermediates and, crucially, the transition states. nih.gov The transition state represents the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and rate constant. nih.gov

For this compound, a number of reactions could be computationally investigated. One example is the electrophilic aromatic substitution, where an electrophile attacks the benzene (B151609) ring. youtube.com The carboxyl group is a deactivating, meta-directing group, while the methoxy groups are activating, ortho- and para-directing. Computational analysis could predict the preferred site of substitution by comparing the activation energies for attack at the different available positions on the ring.

Another area of investigation could be the reactions involving the carboxylic acid group, such as esterification. Theoretical calculations can model the reaction mechanism, for instance, by detailing the steps of protonation, nucleophilic attack by an alcohol, and subsequent dehydration. cutm.ac.in Furthermore, the degradation of the molecule through reaction with atmospheric radicals like OH could be modeled to understand its environmental fate. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. dergipark.org.trresearchgate.net For this compound, a QSPR model could be developed to predict properties like its acidity (pKa), solubility, or chromatographic retention time based on a set of calculated molecular descriptors. researchgate.netresearchgate.netmdpi.com

The first step in developing a QSPR model is to define a dataset of related compounds, for which the property of interest is known experimentally. For each compound, a variety of molecular descriptors are calculated using computational software. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges). mdpi.comnih.gov

Multiple linear regression (MLR) or more advanced machine learning methods are then used to build a mathematical equation that relates a selection of these descriptors to the property being modeled. dergipark.org.trresearchgate.net Such a model for a series of substituted benzoic acids could provide mechanistic insights into how different substituents influence a particular property. For example, a QSPR study on the acidity of aromatic acids could quantify the electronic and steric effects of the chloro and methoxy groups on the dissociation of the carboxylic acid proton in this compound. rsc.orgslideshare.net

Prediction of Spectroscopic Parameters from Theoretical Models

Computational methods, particularly DFT, have become highly effective at predicting various spectroscopic properties of molecules. nih.govresearchgate.net For this compound, theoretical calculations can provide valuable assistance in interpreting experimental spectra, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra.

The vibrational frequencies in an IR spectrum can be calculated from the second derivatives of the energy with respect to the atomic positions. niscpr.res.innih.gov These calculated frequencies, when scaled by an appropriate factor, often show excellent agreement with experimental FT-IR and FT-Raman data, aiding in the assignment of the observed vibrational modes. niscpr.res.innih.gov

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.govprensipjournals.com By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts for ¹H and ¹³C can be estimated. ucl.ac.uknih.gov These theoretical predictions can be invaluable for assigning the signals in complex NMR spectra and for confirming the structure of the synthesized compound. rsc.orgdocbrown.infoscispace.com

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (in ppm, relative to TMS)

| Carbon Atom | Hypothetical Predicted Chemical Shift (ppm) | Rationale |

| C=O | 168.5 | Carboxylic acid carbon, deshielded. |

| C1 | 125.0 | Aromatic carbon attached to the carboxyl group. |

| C2 | 155.0 | Aromatic carbon attached to a methoxy group, shielded. |

| C3 | 120.0 | Aromatic carbon attached to the chlorine atom, deshielded. |

| C4 | 158.0 | Aromatic carbon attached to a methoxy group, shielded. |

| C5 | 115.0 | Aromatic carbon influenced by adjacent substituents. |

| C6 | 110.0 | Aromatic carbon influenced by adjacent substituents. |

| OCH₃ (at C2) | 56.0 | Methoxy carbon. |

| OCH₃ (at C4) | 56.5 | Methoxy carbon. |

Biological and Biochemical Activity: Mechanisms and Molecular Targets Strictly in Vitro and Non Human Model Systems

Investigation of Enzyme Inhibition Mechanisms and Identification of Specific Enzyme Targets

No studies were found that investigated the direct enzyme inhibition mechanisms or identified specific enzyme targets for 3-Chloro-2,4-dimethoxybenzoic acid in in vitro systems.

Antimicrobial Activity: Mechanistic Elucidation in Bacterial and Fungal Models (in vitro studies)

There is no available research detailing the antimicrobial activity of this compound against bacterial or fungal models. Consequently, no data exists concerning its potential mechanisms of action, such as:

Antiproliferative Activity in in vitro Cancer Cell Lines: Mechanism of Action

No published findings were identified regarding the antiproliferative effects of this compound on in vitro cancer cell lines. Therefore, information on its potential to induce apoptosis, cause cell cycle arrest, or its structure-activity relationships for molecular target engagement is not available.

Modulation of Receptor Binding and Signaling Pathways (in vitro studies, e.g., G-protein coupled receptors, nuclear receptors)

There is no available research in the public domain that investigates the modulatory effects of this compound on any receptor binding or associated signaling pathways in in vitro systems.

Applications As Advanced Chemical Building Blocks and Functional Materials

Role in the Synthesis of Complex Organic Molecules and Heterocyclic Systems

"3-Chloro-2,4-dimethoxybenzoic acid" serves as a versatile scaffold for the construction of more complex molecular architectures, particularly heterocyclic systems which are prevalent in medicinal chemistry and materials science. The carboxylic acid group provides a handle for a variety of chemical transformations, such as amidation and esterification, while the chlorinated and methoxylated benzene (B151609) ring can participate in various coupling reactions and nucleophilic aromatic substitution reactions.

Although direct examples of the use of "this compound" in the synthesis of specific complex molecules are not extensively documented in publicly available literature, the utility of similarly substituted benzoic acids is well-established. For instance, related compounds like 4-chloro-2-fluoro-5-nitrobenzoic acid are employed as building blocks for the solid-phase synthesis of diverse heterocyclic scaffolds, including benzimidazoles, benzotriazoles, and quinoxalinones. researchgate.net The synthetic strategies used for these related compounds, which often involve sequential reactions at different positions of the benzene ring, can be logically extended to "this compound" to generate novel and structurally diverse molecular entities. The presence of the methoxy (B1213986) groups can also direct or activate certain positions on the aromatic ring for specific chemical modifications.

Precursor for Advanced Pharmaceutical Intermediates and Lead Compound Scaffolds

The structural motifs present in "this compound" are found in a variety of biologically active compounds, making it an important precursor for the synthesis of advanced pharmaceutical intermediates and lead compound scaffolds. The development of new therapeutic agents often relies on the availability of such well-defined chemical building blocks that can be readily modified to optimize biological activity and pharmacokinetic properties.

A pertinent example is the synthesis of derivatives like 3-(5-Chloro-2,4-dimethoxy-phenylsulfamoyl)-4-methoxy-benzoic acid. scbt.com In this case, the core structure of a chloro-dimethoxy-substituted phenyl group, derivable from a precursor like "this compound," is incorporated into a larger molecule designed for proteomics research. This highlights the role of the parent compound in providing a key structural element for more complex and functionally specialized molecules within the pharmaceutical and life sciences sectors.

The following table provides an example of a pharmaceutical intermediate derived from a related scaffold:

| Intermediate Name | Parent Scaffold Moiety | Application Area |

| 3-(5-Chloro-2,4-dimethoxy-phenylsulfamoyl)-4-methoxy-benzoic acid | Chloro-dimethoxy-phenyl | Proteomics Research |

Utilization in the Development of Functional Polymers and Advanced Materials

Substituted benzoic acids and their derivatives are increasingly being explored as monomers for the synthesis of functional polymers and advanced materials. The carboxylic acid functionality can be readily polymerized through condensation reactions, while the substituents on the aromatic ring can impart specific properties to the resulting polymer, such as thermal stability, solubility, and photoresponsiveness.

While direct polymerization of "this compound" is not widely reported, the principles of polymer chemistry suggest its potential utility. For example, research on polymers derived from 3,3'-dimethoxybiphenyl-4,4'-diamine demonstrates how methoxy-substituted aromatic compounds can be used to create novel polymers with interesting properties, including the ability to form nanocomposites with materials like silica. kashanu.ac.ir Similarly, vinylbenzoic acids are used in the synthesis of block copolymers with tunable properties. researchgate.net By analogy, "this compound" could be chemically modified to introduce a polymerizable group, thereby allowing its incorporation into polymer chains. The presence of the chlorine and methoxy groups could influence the polymer's final characteristics, potentially leading to materials with applications in areas such as specialty coatings, membranes, or electronic materials.

Application as a Chemical Probe for Mechanistic Biological Research

Chemical probes are small molecules used to study and manipulate biological systems. The specific substitution pattern of "this compound" makes it a candidate for development as a chemical probe. Its interactions with biological macromolecules, such as proteins, can be influenced by the electronic and steric properties of its chloro and methoxy substituents. libretexts.org

Substituted benzoic acids have been utilized as chemical probes in various research contexts. For instance, they have been employed in chromatographic studies to characterize the properties of stationary phases. researchgate.net In the field of drug discovery, substituted benzoic acids have served as the starting point for the design of inhibitors of protein-protein interactions, where the benzoic acid core acts as a scaffold to present other functional groups in a specific spatial orientation to interact with the target protein. nih.gov The study of how different substituents on the benzoic acid ring affect these interactions provides valuable information for the rational design of more potent and selective inhibitors. Therefore, "this compound" could be used to probe the binding pockets of enzymes or receptors, helping to elucidate their structure and function.

Synthesis of Radiolabeled Derivatives for Tracer and Imaging Research Purposes

Radiolabeled compounds are indispensable tools in biomedical research and clinical diagnostics, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). The synthesis of radiolabeled derivatives of biologically active molecules allows for the non-invasive study of their distribution, metabolism, and target engagement in living organisms.

There is precedent for the radiolabeling of compounds structurally related to "this compound." For example, its positional isomer, 2-Chloro-3,4-dimethoxybenzoic acid, has been used as a starting material in the four-step synthesis of ¹⁴C-labelled N-(2-chloro-3,4-dimethoxybenzylideneamino)guanidinium acetate. sigmaaldrich.com This demonstrates that the chloro-dimethoxybenzoic acid scaffold is amenable to the incorporation of radioactive isotopes.

The general strategy for creating a PET tracer often involves introducing a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into the molecule of interest. nih.govnih.gov Given the structure of "this compound," several strategies for radiolabeling could be envisioned. For instance, one of the methoxy groups could potentially be replaced with a radiolabeled fluoroalkoxy group, or a more complex radiolabeled side chain could be attached to the carboxylic acid functionality. The development of a radiolabeled version of "this compound" or its derivatives could enable in vivo studies to track its biodistribution and investigate its interactions with biological targets.

Environmental Behavior and Degradation Pathways Focus on Chemical and Biological Fate

Photolytic and Hydrolytic Degradation Pathways in Aqueous Environments

Abiotic degradation through photolysis and hydrolysis can be significant pathways for the transformation of organic compounds in aqueous environments.

Hydrolytic Degradation: Hydrolysis is a chemical process in which a molecule of water reacts with a substance, sometimes causing it to break down. For 3-Chloro-2,4-dimethoxybenzoic acid, the ester-like methoxy (B1213986) groups and the carboxylic acid group are the primary sites for potential hydrolysis. However, the aryl-ether bonds of the methoxy groups are generally stable and resistant to hydrolysis under typical environmental pH conditions (pH 5-9). Similarly, the carboxylic acid group is already in its hydrolyzed state. The carbon-chlorine bond on the aromatic ring is also generally resistant to hydrolysis under ambient conditions. Therefore, direct hydrolysis is not expected to be a major degradation pathway for this compound in the environment.

Microbial Biotransformation and Identification of Environmental Metabolites

Microbial biotransformation is a critical process in the environmental degradation of many organic pollutants. Microorganisms, particularly bacteria and fungi, can utilize a wide range of organic compounds as sources of carbon and energy, leading to their breakdown and mineralization. researchgate.net

The degradation of substituted benzoic acids by microorganisms has been extensively studied. iisc.ac.in For chlorinated benzoic acids, a common initial step is dehalogenation, which can occur either aerobically or anaerobically. The presence of methoxy groups suggests that O-demethylation is another likely initial transformation step, catalyzed by monooxygenase enzymes. This would result in the formation of hydroxylated intermediates.

Based on studies of related compounds, a plausible degradation pathway for this compound by soil and water microorganisms could involve the following steps:

O-Demethylation: One or both of the methoxy groups are converted to hydroxyl groups, yielding hydroxylated and dihydroxylated benzoic acid derivatives.

Dehalogenation: The chlorine atom is removed from the aromatic ring. This can happen before or after the ring cleavage.

Ring Cleavage: The aromatic ring of the resulting catecholic or protocatechuic intermediates is cleaved by dioxygenase enzymes. This is a key step in the breakdown of the aromatic structure. researchgate.net

Further Metabolism: The resulting aliphatic acids are further metabolized through central metabolic pathways, such as the Krebs cycle.

The specific metabolites formed would depend on the microbial species present and the environmental conditions. Potential environmental metabolites of this compound could include various chlorinated and non-chlorinated hydroxylated and methoxylated benzoic acids.

Persistence and Environmental Fate Modeling

The persistence of a chemical in the environment is a measure of the time it remains in a particular environmental compartment before being transformed or transported to another. The persistence of this compound will be determined by the rates of the degradation processes described above.

Environmental fate models, which can be based on Quantitative Structure-Activity Relationships (QSAR), are tools used to predict the environmental distribution and persistence of chemicals. ecetoc.orgrsc.org These models use the physicochemical properties of a compound, such as its octanol-water partition coefficient (Kow), water solubility, and vapor pressure, to estimate its likely behavior in the environment.

For this compound, a QSAR-based model would likely predict its partitioning between water, soil, and air, and estimate its degradation half-life in these compartments. The accuracy of such models depends on the availability of high-quality input data and the applicability of the model to the specific chemical class. Given the presence of multiple functional groups, the environmental fate modeling of this compound would need to consider the combined effects of chlorination and methoxylation on its properties.

Adsorption and Mobility in Soil and Aquatic Matrices

The mobility of this compound in the environment is largely governed by its adsorption to soil particles and sediments. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the extent of this adsorption. chemsafetypro.com A high Koc value indicates that the compound is likely to be strongly adsorbed to soil and organic matter, making it less mobile and less available for transport to groundwater. Conversely, a low Koc value suggests higher mobility.

Advanced Analytical Methodologies for Research and Environmental Monitoring

High-Resolution Chromatographic Techniques for Separation and Quantification (e.g., LC-MS/MS, GC-MS)

There is no specific published research detailing the separation and quantification of 3-Chloro-2,4-dimethoxybenzoic acid using high-resolution chromatographic techniques. In principle, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) would be highly suitable for its analysis.

For LC-MS/MS analysis, the compound's carboxylic acid and methoxy (B1213986) functional groups would allow for efficient ionization using electrospray ionization (ESI), likely in negative ion mode to deprotonate the carboxylic acid. A hypothetical analysis would involve optimizing parameters such as mobile phase composition, flow rate, and mass spectrometer settings (e.g., collision energy) to achieve maximum sensitivity and specificity.

For GC-MS analysis, the benzoic acid would likely require derivatization, for example, through esterification (e.g., methylation), to increase its volatility and thermal stability for passage through the GC column. The resulting mass spectrum would be expected to show a distinct molecular ion peak and characteristic fragmentation patterns related to the loss of its substituent groups.

Capillary Electrophoresis for High-Resolution Analysis of Isomers and Purity Assessment

No specific methods for the analysis of this compound using Capillary Electrophoresis (CE) have been found in the literature. CE, with its high separation efficiency, would be a powerful tool for assessing the purity of this compound and separating it from potential positional isomers. The separation in CE would be based on the charge-to-size ratio of the ionized molecule. Micellar Electrokinetic Chromatography (MEKC), a mode of CE, could also be employed to separate it from neutral impurities.

Advanced Electrochemical Methods for Sensing and Detection

There are no documented studies on the development of advanced electrochemical sensors for the specific detection of this compound. Theoretically, the benzoic acid moiety could be electrochemically active, allowing for detection using techniques like cyclic voltammetry or differential pulse voltammetry. A sensor could be developed by modifying an electrode surface with materials that selectively interact with the compound, though research in this specific area has not been published.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The paradigm of drug discovery and materials science is being reshaped by artificial intelligence (AI) and machine learning (ML). arxiv.orgnih.gov These technologies offer the ability to rapidly screen vast chemical spaces, predict molecular properties, and generate novel molecular structures with desired characteristics, significantly reducing the time and cost associated with traditional research and development. arxiv.orgnih.gov

For 3-Chloro-2,4-dimethoxybenzoic acid, AI and ML can be instrumental in several ways:

De Novo Design: AI-driven models can design novel derivatives of this compound. nih.gov By learning from large chemical datasets, these models can propose new structures with potentially enhanced biological activity or improved material properties.

Activity and Property Prediction: Machine learning algorithms, such as random forests and gradient boosting, can be trained to predict the biological activities of new derivatives. nih.gov This includes predicting efficacy against therapeutic targets, such as enzymes or receptors, as well as forecasting physicochemical properties like solubility and toxicity. nih.govnih.govmdpi.com

Virtual Screening: AI can accelerate the process of virtual screening, where large libraries of compounds derived from the this compound scaffold are computationally tested for their potential to interact with a specific biological target. nih.gov

The application of these computational tools provides a framework for systematically exploring the chemical space around this compound, guiding synthetic efforts toward molecules with the highest probability of success.

Table 1: AI and ML Applications in Compound Development

| Application Area | Technique | Potential Outcome for this compound |

|---|---|---|

| Compound Design | De Novo Drug Design, Generative Models | Generation of novel analogues with optimized therapeutic potential. nih.gov |

| Activity Prediction | Quantitative Structure-Activity Relationship (QSAR), Machine Learning Regression | Prediction of biological efficacy and potency of new derivatives. nih.gov |

| Property Prediction | Machine Learning Classification/Regression | Forecasting of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to reduce late-stage failures. mdpi.com |

| Target Identification | Virtual Screening, Molecular Docking | Identification of potential protein targets and exploration of binding interactions. nih.gov |

Exploration of Novel Catalytic Systems for Sustainable and Efficient Synthesis

The synthesis of this compound and its derivatives relies on chemical reactions that can be optimized for efficiency, selectivity, and sustainability. Research into novel catalytic systems is crucial for developing greener chemical processes. nih.gov

Future explorations in this area could include:

Heterogeneous Catalysts: The development of solid-phase catalysts, such as functionalized magnetic nanoparticles or metal oxides, offers advantages in terms of easy separation from the reaction mixture and reusability. rsc.orgoup.com For instance, systems like urea-benzoic acid functionalized magnetic nanoparticles have shown promise in synthesizing related heterocyclic compounds. rsc.org

Biocatalysis and Green Chemistry: Employing enzymes or whole-cell systems as catalysts could lead to highly selective transformations under mild conditions. Further research into green methodologies, such as using aqueous media, ionic liquids, or mechanochemical synthesis, can significantly reduce the environmental impact of synthetic procedures. nih.gov

Advanced Oxidation Processes: Novel catalytic systems for the oxidation of precursors, such as using TBHP/oxone with an iron catalyst, can provide efficient and selective routes to substituted benzoic acids. researchgate.net Nickel-catalyzed reactions have also proven effective for the synthesis of carboxylic acids from amide precursors. orgsyn.org

Table 2: Comparison of Potential Catalytic Systems

| Catalytic System | Description | Potential Advantages for Synthesis |

|---|---|---|

| Metal Oxides (e.g., NiO, Fe₂O₃) | Solid catalysts used in vapor-phase oxidation. oup.com | High conversion rates and selectivity; potential for continuous flow processes. |

| Nickel Complexes | Homogeneous catalysts for C-N bond cleavage. orgsyn.org | Tolerance of various functional groups on the aromatic ring. |

| Functionalized Nanoparticles | Magnetic nanoparticles with catalytic groups. rsc.org | Easy recovery and reuse, high surface area for reaction. |

| Sustainable Methods | Includes biocatalysis, ultrasonication, and mechanochemistry. nih.gov | Reduced solvent use, lower energy consumption, and minimized waste. |

Design of Advanced Probes for Specific Biological Pathways and Interactions

Molecular probes are essential tools in chemical biology for elucidating the function of proteins and understanding complex biological pathways. The this compound scaffold can be modified to create such probes. By incorporating reporter tags (e.g., fluorophores) or reactive groups (e.g., photo-crosslinkers), derivatives can be designed to bind to a specific biological target and report on its location or activity.

The design process would involve:

Target Identification: Using computational methods as described in section 9.1 to identify a likely biological target.

Pharmacophore-Based Design: Modifying the this compound structure to enhance affinity and selectivity for the target protein.

Functionalization: Attaching a suitable tag or reactive moiety at a position on the molecule that does not interfere with target binding. The synthetic routes would need to be adapted to accommodate these sensitive functional groups.

While specific applications are yet to be developed, the inherent reactivity and substitution pattern of the molecule make it a viable candidate for development into customized chemical probes for research purposes.

Development of Next-Generation Functional Materials with Tailored Properties

The field of materials science offers exciting opportunities for the application of tailored organic molecules. Benzoic acid derivatives are being investigated for their potential use in advanced materials, particularly in electronics and nanotechnology. nih.gov

One promising area is in area-selective atomic layer deposition (AS-ALD) , a technique used in the semiconductor industry to create precisely patterned thin films. nih.gov Benzoic acid and its derivatives can form self-assembled monolayers (SAMs) that act as inhibitors, preventing material deposition in specific areas. Research has shown that fluorinated benzoic acids can be effective ALD inhibitors. nih.gov Future work could explore how the specific electronic and steric properties of this compound contribute to the formation and stability of SAMs, potentially leading to new applications in microelectronics fabrication.

Further research could also investigate the incorporation of this compound into polymers or metal-organic frameworks (MOFs), where its specific functional groups could impart tailored properties such as altered conductivity, porosity, or optical characteristics.

Q & A

Q. How does this compound compare to fluoro-substituted analogs in terms of bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.